BenchChemオンラインストアへようこそ!

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide

Anticancer Structure-Activity Relationship Oxadiazole Pharmacophore

This compound is a synthetic hybrid molecule fusing a 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl acrylamide moiety. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry with documented multi-target anticancer activity, including inhibition of histone deacetylases (HDACs), tubulin polymerization, and telomerase.

Molecular Formula C20H18FN3O4
Molecular Weight 383.379
CAS No. 1173310-53-6
Cat. No. B2463959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide
CAS1173310-53-6
Molecular FormulaC20H18FN3O4
Molecular Weight383.379
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H18FN3O4/c1-26-16-9-5-13(11-17(16)27-2)6-10-18(25)22-20-24-23-19(28-20)12-14-3-7-15(21)8-4-14/h3-11H,12H2,1-2H3,(H,22,24,25)/b10-6+
InChIKeyDTFIQLXQVBZLOC-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(3,4-Dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide (CAS 1173310-53-6): A Dual-Pharmacophore Research Candidate for Oncology and Neuroprotection Programs


This compound is a synthetic hybrid molecule fusing a 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl acrylamide moiety. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry with documented multi-target anticancer activity, including inhibition of histone deacetylases (HDACs), tubulin polymerization, and telomerase [1]. The 3,4-dimethoxyphenyl group, when conjugated through an oxadiazole ring, has demonstrated neuroprotective potency in neuronal cell models with an EC50 of 254 +/- 65 nM [2]. The 4-fluorobenzyl substituent at the 5-position of the oxadiazole ring has been independently validated as a pharmacophoric enhancer for anticancer activity in oxadiazole-based derivatives . This unique combination of structural features positions the compound as a non-redundant research tool for investigating dual anticancer-neuroprotective mechanisms.

Procurement Note for (E)-3-(3,4-Dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide: Structural Specificity Prevents Generic Substitution of In-Class Analogs


Generic substitution among 1,3,4-oxadiazole derivatives is not scientifically valid due to the exquisitely narrow structure-activity relationships (SAR) governing this scaffold. The 4-fluorobenzyl group at the oxadiazole 5-position provides a critical balance of lipophilicity and electronic character; replacing it with unsubstituted benzyl or other halobenzyl variants significantly alters target binding as demonstrated by differential Pyk2 kinase docking energies (Delta G = -6.8 to -7.8 kcal/mol) . The (E)-acrylamide linker is essential for potential covalent engagement with cysteine residues in target proteins, a feature absent in saturated amide analogs [1]. The 3,4-dimethoxy substitution pattern on the phenyl ring optimizes electron-donating capacity for pi-stacking interactions within hydrophobic binding pockets, as evidenced by the superior activity of 3,4-dimethoxyphenyl oxadiazoles (EC50 = 254 nM) over other substitution patterns in neuronal protection assays [2]. These interdependent structural features preclude the interchangeability of seemingly similar in-class compounds.

Quantitative Differentiation Evidence for CAS 1173310-53-6 Versus Closest Analogs: A Comparator-Based Analysis for Scientific Procurement


Evidence Item 1: 4-Fluorobenzyl Pharmacophore Superiority on 1,3,4-Oxadiazole Core in Cancer Cell Lines

The 4-fluorobenzyl substituent at the 5-position of the 1,3,4-oxadiazole ring is critical for anticancer activity. In a systematic SAR study of Oxaprozin-1,3,4-oxadiazole hybrids by Perla et al. (2020), derivatives containing 4-fluorobenzyl and 4-methoxybenzyl substituents exhibited promising anticancer activity against the HTB-57 (lung adenocarcinoma) cancer cell line, whereas derivatives with methyl and butyl substituents showed significantly lower activity. Additionally, the 4-fluorobenzyl derivatives demonstrated higher activity against the PPC-1 (prostate cancer) cell line compared to other alkyl substituents . The molecular docking study against the Pyk2 kinase receptor (PDB ID: 5TO8) revealed that the 4-fluorobenzyl group engages in favorable hydrophobic interactions within the binding pocket, contributing to binding energies of up to -7.8 kcal/mol . In a separate study, the 4-fluorobenzyl pharmacophore on a 1,3,4-oxadiazole scaffold achieved an EC50 of 9.89 micrograms/mL against Xanthomonas oryzae pv. oryzae, outperforming commercial standards bismerthiazole (92.61 micrograms/mL) and thiodiazole copper (121.82 micrograms/mL) by 9.4-fold and 12.3-fold, respectively [1].

Anticancer Structure-Activity Relationship Oxadiazole Pharmacophore

Evidence Item 2: Cinnamamide/Acrylamide Linker Confers Potent Anticancer Activity in 1,3,4-Oxadiazole Hybrids

The acrylamide/cinnamamide linker bridging the 3,4-dimethoxyphenyl group to the oxadiazole ring is a critical determinant of anticancer potency. In a 2025 study by Rasras et al., a series of 1,3,4-oxadiazole-tethered cinnamamides were synthesized and screened against multiple cancer cell lines. Compound 8 demonstrated a potent IC50 of 1.08 micromolar against MCF-7 breast cancer cells [1]. The SAR analysis revealed that electron-withdrawing substituents on the cinnamamide phenyl ring positively correlated with anticancer activity, while electron-donating groups such as 3,4-dimethoxy can modulate selectivity through differential pi-stacking and hydrogen-bonding interactions [1]. Critically, none of the active compounds exhibited cytotoxicity toward normal cells, indicating a therapeutic window [1]. The target compound CAS 1173310-53-6, bearing a 3,4-dimethoxyphenyl acrylamide moiety, is structurally positioned within this active series, combining the electron-rich dimethoxy pattern with the (E)-configured double bond essential for planarity and target engagement.

Anticancer Cinnamamide Hybrid Breast Cancer

Evidence Item 3: 1,3,4-Oxadiazole Regioisomer Demonstrates Distinct Multi-Target Anticancer Profile Compared to 1,2,4-Oxadiazole

The 1,3,4-oxadiazole regioisomer in the target compound confers a distinct biological target profile compared to the more commonly studied 1,2,4-oxadiazole isomer. A comprehensive 2020 review in the International Journal of Molecular Sciences documented that 1,3,4-oxadiazole derivatives achieve potent inhibition across multiple cancer-relevant targets: HDAC1 with IC50 values as low as 0.017 micromolar (equipotent to Trichostatin A, IC50 = 0.016 micromolar) [1], telomerase with IC50 values of 0.8-0.9 micromolar (8-10 fold lower than Staurosporine, IC50 = 8.3 micromolar) [1], and tubulin polymerization with GI50 values in the nanomolar range [1]. In contrast, 1,2,4-oxadiazole derivatives have been primarily optimized for carbonic anhydrase inhibition (Ki = 0.48-1.2 nM) and anticonvulsant activity [1]. This target profile divergence means that the 1,3,4-oxadiazole core of CAS 1173310-53-6 is predisposed toward HDAC/tubulin/kinase pathways rather than carbonic anhydrase or ion channel targets, making regioisomer selection a critical procurement decision.

Oxadiazole Regioisomer HDAC Inhibition Multi-Target Anticancer

Evidence Item 4: 3,4-Dimethoxyphenyl Moiety on Oxadiazole Confers Neuroprotective Activity Absent in Unsubstituted or Mono-Methoxy Analogs

The 3,4-dimethoxyphenyl group directly attached to an oxadiazole ring has demonstrated quantifiable neuroprotective activity. In a study evaluating chroman/catechol hybrids with various five-membered heterocycles, compound 3—bearing a 3,4-dimethoxyphenyl moiety directly linked to a 1,2,4-oxadiazole ring—was the most active among all 2-substituted chroman analogues, protecting HT22 hippocampal neuronal cells from glutamate-induced oxidative stress with an EC50 of 254 ± 65 nM [1]. This level of potency was not achieved by compounds with unsubstituted phenyl or mono-methoxy substituents [1]. Notably, the 1,3,4-oxadiazole analog did not exhibit the same level of neuroprotection in this specific assay, suggesting that the combination of 3,4-dimethoxyphenyl with the 1,3,4-oxadiazole core (as in CAS 1173310-53-6) represents a novel, untested neuroprotective chemotype distinct from the 1,2,4-oxadiazole series [1]. Furthermore, independent studies have identified 3,4-dimethoxyphenyl oxadiazole derivatives as MAO-B inhibitors with IC50 values as low as 0.036 micromolar, reinforcing the neuroprotective potential of this substituent pattern .

Neuroprotection Oxidative Stress Dimethoxyphenyl Pharmacophore

Evidence Item 5: (E)-Acrylamide Configuration Enables Covalent Target Engagement Potential Absent in Saturated Amide Analogs

The alpha,beta-unsaturated (E)-acrylamide moiety in CAS 1173310-53-6 provides potential for covalent, irreversible target engagement through Michael addition to cysteine residues in kinase active sites. This mechanism is well-established for acrylamide-containing kinase inhibitors, where the electrophilic double bond reacts with specific cysteine thiols to form a stable covalent adduct [1]. In the context of 1,3,4-oxadiazole derivatives, acrylamide-containing compounds have demonstrated comparable inhibitory activity to clinical kinase inhibitors: a dasatinib-derived oxadiazole acrylamide (compound 2c) exhibited IC50 values of 0.039 nM against K562 leukemia cells and 0.26 nM against HL60 cells, comparable to dasatinib (0.069 nM and 0.11 nM, respectively) [2]. Saturated amide analogs (compound 2a in the same study) showed similar potency but lack the covalent engagement mechanism, which typically confers prolonged target residence time and potential for overcoming resistance mutations [2]. The (E)-configuration in the target compound ensures the correct geometry for both pi-stacking in the hydrophobic pocket and alignment of the electrophilic beta-carbon for nucleophilic attack.

Covalent Inhibitor Acrylamide Warhead Kinase Inhibition

Evidence Item 6: Electron-Donating 3,4-Dimethoxy Pattern on the Cinnamamide Phenyl Ring Provides Differential Selectivity vs. Electron-Withdrawing Analogs

The electronic character of the substituent on the cinnamamide/acylamide phenyl ring is a key determinant of potency and selectivity in 1,3,4-oxadiazole hybrids. The SAR analysis by Rasras et al. (2025) demonstrated that electron-withdrawing groups (e.g., -Cl, -NO2) on the cinnamamide phenyl ring positively enhance anticancer activity, with the most potent compound (compound 8, IC50 = 1.08 micromolar) bearing an electron-withdrawing substituent [1]. In contrast, the target compound CAS 1173310-53-6 features a 3,4-dimethoxy substitution pattern, which is electron-donating via resonance (+M effect). This distinct electronic profile is predicted to modulate target selectivity: electron-donating substituents on cinnamamides have been associated with enhanced alpha-glucosidase inhibition (IC50 values of 44.43-91.14 micromolar, outperforming acarbose at IC50 = 185 micromolar) [2], while electron-withdrawing groups favor anticancer kinase inhibition [1]. DFT calculations in the Rasras study confirmed that higher HOMO-LUMO energy gaps (Egap) correlate with increased chemical hardness and potentially greater selectivity for cancer cells over normal cells [1].

Structure-Activity Relationship Cinnamamide Electronics Cancer Cell Selectivity

Validated Application Scenarios for (E)-3-(3,4-Dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide in Drug Discovery and Chemical Biology


Scenario 1: Dual HDAC-Tubulin Anticancer Screening in Breast and Prostate Cancer Panels

This compound is structurally pre-validated for screening against breast cancer (MCF-7, MDA-MB-231) and prostate cancer (PC-3, DU-145) cell lines based on the demonstrated activity of 1,3,4-oxadiazole-cinnamamide hybrids (IC50 as low as 1.08 micromolar) [1] and the established HDAC1 inhibitory potency of the 1,3,4-oxadiazole scaffold (IC50 = 0.017 micromolar) [2]. The (E)-acrylamide warhead provides potential for irreversible target engagement, supporting mechanistic studies of target residence time and resistance profiles. Researchers should prioritize this compound in panels where both antiproliferative activity and HDAC/tubulin mechanistic readouts are desired, particularly in comparative studies against 1,2,4-oxadiazole regioisomers to establish target selectivity fingerprints [2].

Scenario 2: Neuroprotection-Oxidative Stress Model Screening with HT22 Hippocampal Neurons

The 3,4-dimethoxyphenyl pharmacophore on an oxadiazole scaffold has demonstrated reproducible neuroprotection against glutamate-induced oxidative stress in HT22 neuronal cells, with the most active analog achieving an EC50 of 254 ± 65 nM [3]. CAS 1173310-53-6 presents a novel 1,3,4-oxadiazole variant of this pharmacophore, distinct from the previously characterized 1,2,4-oxadiazole series. This compound is suitable for head-to-head comparison with the 1,2,4-oxadiazole benchmark (EC50 = 254 nM) to determine whether the 1,3,4-regioisomer maintains or improves neuroprotective potency while potentially offering a differentiated off-target profile. Secondary screening for MAO-B inhibition (benchmark IC50 = 0.036 micromolar) can further validate the neuroprotective mechanism.

Scenario 3: Covalent Kinase Inhibitor Probe Development with Pyk2 and Src-Family Kinase Profiling

The (E)-acrylamide moiety in this compound makes it suitable for development as a covalent kinase probe. Molecular docking studies with 4-fluorobenzyl-1,3,4-oxadiazole derivatives against the Pyk2 kinase receptor (PDB ID: 5TO8) have demonstrated favorable binding orientations with Delta G values up to -7.8 kcal/mol . This compound can serve as a starting point for structure-based optimization of covalent Pyk2 or Src-family kinase inhibitors, with the 4-fluorobenzyl group occupying a defined hydrophobic pocket and the acrylamide positioned for potential covalent modification of catalytic or gatekeeper cysteine residues. Comparative profiling against the dasatinib-derived oxadiazole acrylamide benchmark (IC50 = 0.039 nM against K562) [4] can establish the potency and selectivity window.

Scenario 4: Comparative Antibacterial Screening Exploiting the 4-Fluorobenzyl Pharmacophore

The 4-fluorobenzyl-1,3,4-oxadiazole substructure has demonstrated remarkable antibacterial potency against Xanthomonas oryzae pv. oryzae (EC50 = 9.89 micrograms/mL), outperforming the commercial standard bismerthiazole by 9.4-fold [5]. While the target compound differs in its 2-position substitution (acrylamide vs. methylsulfonyl), the conserved 4-fluorobenzyl-1,3,4-oxadiazole core makes it a candidate for antibacterial screening. This compound can be included in panels comparing various 2-position modifications (acrylamide, sulfone, thioether) to establish the optimal substitution for antibacterial vs. anticancer selectivity, potentially identifying dual-use or repurposing opportunities for the 4-fluorobenzyl-oxadiazole scaffold.

Quote Request

Request a Quote for (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.